molecular formula C3H10BNO2 B14062761 (R)-(1-aminopropyl)boronic acid

(R)-(1-aminopropyl)boronic acid

Cat. No.: B14062761
M. Wt: 102.93 g/mol
InChI Key: JFEHBKFDKBNKAT-UHFFFAOYSA-N
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Description

®-(1-aminopropyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups ®-(1-aminopropyl)boronic acid is particularly notable for its chiral center, which imparts specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-aminopropyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a boronic ester. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of ®-(1-aminopropyl)boronic acid may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-(1-aminopropyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted boronic acid derivatives .

Scientific Research Applications

®-(1-aminopropyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron.

    Medicine: ®-(1-aminopropyl)boronic acid is investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of ®-(1-aminopropyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophilic groups. This interaction can inhibit the activity of enzymes that rely on these functional groups, thereby modulating various biochemical pathways. The boron atom in the compound plays a crucial role in these interactions, acting as a Lewis acid to facilitate the formation of covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(1-aminopropyl)boronic acid is unique due to its chiral center and the presence of an amino group. These features impart specific stereochemical properties and reactivity that are not observed in simpler boronic acids. The compound’s ability to form reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and biochemistry .

Properties

Molecular Formula

C3H10BNO2

Molecular Weight

102.93 g/mol

IUPAC Name

1-aminopropylboronic acid

InChI

InChI=1S/C3H10BNO2/c1-2-3(5)4(6)7/h3,6-7H,2,5H2,1H3

InChI Key

JFEHBKFDKBNKAT-UHFFFAOYSA-N

Canonical SMILES

B(C(CC)N)(O)O

Origin of Product

United States

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